2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is a brominated alkyl alcohol derivative featuring a 5-bromothiophene moiety linked to a methylamino-propanol group.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJWBUVLCNMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 5-Bromothiophene-2-carbaldehyde: The brominated thiophene is then converted to 5-bromothiophene-2-carbaldehyde through a formylation reaction.
Reductive Amination: The aldehyde group of 5-bromothiophene-2-carbaldehyde is subjected to reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-one.
Reduction: Formation of 2-{[(Thiophen-2-yl)methyl]amino}-2-methylpropan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s thiophene moiety makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the thiophene ring can interact with biological targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Medicinal Chemistry
Quinolone Derivatives with 5-Bromothiophene Substituents
Compounds such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005) and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones (Foroumadi et al., 2006) share the 5-bromothiophene moiety but differ in their substituents (e.g., oxoethyl vs. methylthio groups). These derivatives exhibit antibacterial activity, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.5–8 µg/mL, suggesting that the bromothiophene group enhances membrane penetration or target binding .
Imidazole-Thiophene-Propanol Hybrids
The crystal structure of 2-[2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenyl-propan-1-ol (Gao et al.) reveals a propanol-linked imidazole-thiophene scaffold. Key structural differences include:
- Stereochemistry : The S-configuration at the chiral center (derived from L-phenylalanine) influences molecular recognition.
- Hydrogen Bonding : O—H⋯N interactions form 1D chains in the crystal lattice, whereas the target compound’s O—H and N—H groups may enable diverse intermolecular interactions .
SGLT2 Inhibitor Intermediates
2-(5-Bromo-2-methylphenyl)propan-2-ol (Zeng & Liu, 2010) is a brominated alcohol used in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors. Unlike the target compound, its phenyl-propanol structure lacks the thiophene and amino groups, underscoring the role of heterocycles in modulating target specificity .
Physicochemical and Crystallographic Comparisons
Table 1: Structural and Crystallographic Properties
Biological Activity
2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol. This compound features a bromothiophene moiety, which significantly contributes to its biological activity through various mechanisms. The presence of both an amino group and a hydroxyl group enhances its potential interactions with biological targets, making it a candidate for medicinal chemistry applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Bromothiophene Moiety: The bromine atom enhances reactivity and allows for specific interactions with biological targets.
- Hydroxyl and Amino Groups: These functional groups facilitate hydrogen bonding, which is crucial for binding to enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C9H14BrNOS |
| Molecular Weight | 264.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.
- π-π Stacking Interactions: The aromatic nature of the bromothiophene structure allows for π-π stacking, which can stabilize interactions with target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of medicinal chemistry and biochemistry:
Antitumor Activity
Studies have suggested that compounds similar to this compound may act as inhibitors of key regulatory proteins involved in cancer progression. For instance, bromodomain inhibitors targeting the p300/CBP bromodomain have shown promise in inhibiting tumor growth in various cancer cell lines .
Enzyme Interaction Studies
The compound has been evaluated for its ability to modulate enzyme activity. In vitro studies have demonstrated that it can influence enzyme kinetics, potentially serving as a lead compound for developing new therapeutic agents targeting specific diseases.
Case Studies
- Inhibition of p300/CBP Bromodomain:
-
Biochemical Assays:
- Objective: To assess binding affinity and specificity.
- Findings: The compound was used in biochemical assays to study its interaction with various receptors, demonstrating potential as a biochemical probe.
Synthesis
The synthesis of this compound typically involves:
- Bromination of Thiophene: Utilizing bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
- Formation of Aldehyde: Converting the brominated thiophene into 5-bromothiophene-2-carbaldehyde.
- Reductive Amination: Reacting the aldehyde with 2-amino-2-methylpropan-1-ol using sodium cyanoborohydride as a reducing agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
